m-PEG12-azide
Overview
Description
m-PEG12-azide: is a polyethylene glycol derivative containing an azide group. It is widely used in the field of click chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions. This compound is particularly valuable in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins.
Mechanism of Action
Target of Action
The primary target of m-PEG12-azide is any molecule containing Alkyne groups . This compound is a click chemistry reagent, which means it can react with these Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction . This reaction can also occur with molecules containing DBCO or BCN groups .
Mode of Action
this compound operates by undergoing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing Alkyne groups . This reaction forms a stable triazole ring, effectively linking the this compound to the target molecule . This process is part of a larger field of chemistry known as “click chemistry”, which focuses on reactions that are high yielding, wide in scope, and easy to perform .
Biochemical Pathways
this compound is primarily used in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein . The this compound serves as a linker in this process, connecting the E3 ligase ligand to the target protein ligand .
Pharmacokinetics
It is known that the compound is soluble in water, dmso, dcm, and dmf , which suggests it could have good bioavailability
Result of Action
The primary result of this compound’s action is the creation of a PROTAC that can selectively degrade a target protein . This has significant implications in the field of drug development, as it allows for the targeted removal of disease-causing proteins .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper, and the reaction rate can be affected by the concentration of copper . Additionally, the solubility of this compound in various solvents suggests that the compound’s action may be influenced by the polarity of its environment
Biochemical Analysis
Cellular Effects
The effects of m-PEG12-azide on various types of cells and cellular processes are largely dependent on the specific PROTACs that it helps to form. As a component of PROTACs, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a linker in PROTACs. It enables the binding of two different ligands, one for an E3 ubiquitin ligase and the other for the target protein. This allows the PROTAC to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
The effects of this compound, as part of a PROTAC, can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. These effects are largely dependent on the specific PROTAC that this compound is a part of and the target protein that the PROTAC is designed to degrade .
Metabolic Pathways
This compound is involved in the metabolic pathways of the PROTACs it helps to form. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by the properties of the PROTACs it forms. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is dependent on the specific PROTAC that it is a part of. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG12-azide typically involves the reaction of methoxy polyethylene glycol (m-PEG) with an azide-containing reagent. The process can be summarized as follows:
Activation of m-PEG: The hydroxyl end of m-PEG is activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Substitution Reaction: The activated m-PEG is then reacted with sodium azide to introduce the azide group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of m-PEG are activated using tosyl chloride or mesyl chloride under controlled conditions.
Azide Introduction: The activated m-PEG is then reacted with sodium azide in large reactors to produce this compound. The product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): m-PEG12-azide undergoes cycloaddition reactions with alkyne-containing molecules in the presence of copper catalysts, forming stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkyne-containing molecules such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts. The reaction is typically carried out in aqueous or organic solvents at room temperature.
SPAAC: This reaction does not require a catalyst and can be performed in aqueous or organic solvents at room temperature.
Major Products: The major products of these reactions are triazole-linked conjugates, which are highly stable and useful in various applications.
Scientific Research Applications
Chemistry: m-PEG12-azide is used in the synthesis of complex molecules through click chemistry. It is particularly valuable in the creation of PROTACs, which are used to selectively degrade target proteins.
Biology: In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. This modification can enhance the solubility and stability of these biomolecules.
Medicine: this compound is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents. It is also used in the development of targeted therapies, such as PROTACs, which can selectively degrade disease-causing proteins.
Industry: In industrial applications, this compound is used in the production of functionalized polymers and materials. It is also used in the development of diagnostic tools and sensors.
Comparison with Similar Compounds
- m-PEG4-azide
- m-PEG6-azide
- m-PEG8-azide
Comparison: m-PEG12-azide is unique due to its longer polyethylene glycol chain, which provides greater solubility and flexibility compared to shorter-chain analogs. This makes it particularly useful in applications requiring enhanced solubility and stability, such as drug delivery and biomolecule modification.
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51N3O12/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-27-28-26/h2-25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVJBKLBTILMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51N3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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